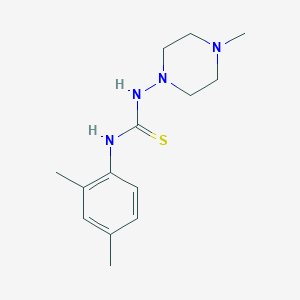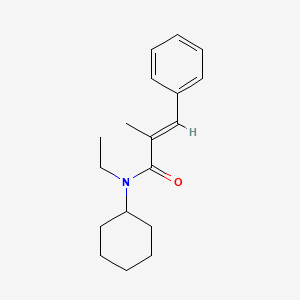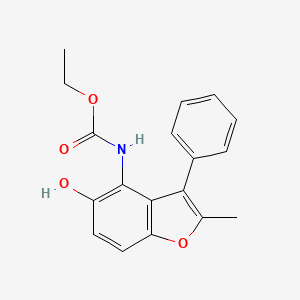
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as DMPT, is a chemical compound used in various scientific research applications. It is a white crystalline powder that has been synthesized through various methods. DMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
DMPT's mechanism of action is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone. This increased secretion of growth hormone has been linked to the improved growth and feed efficiency observed in fish species treated with DMPT. DMPT has also been found to inhibit the growth of certain cancer cell lines, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. In fish, DMPT has been found to improve feed efficiency, increase growth rate, and enhance immune function. In rats, DMPT has been found to increase serum growth hormone levels and improve glucose tolerance. Additionally, DMPT has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT's advantages for lab experiments include its ability to improve growth and feed efficiency in fish species, making it useful in aquaculture research. Additionally, DMPT's antimicrobial properties make it useful in the development of new antibiotics. However, DMPT's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments involving DMPT. Additionally, the use of DMPT in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research involving DMPT. One area of research could involve further elucidating DMPT's mechanism of action, particularly in its inhibition of cancer cell growth. Additionally, research could focus on developing new antibiotics based on DMPT's antimicrobial properties. Another potential area of research could involve exploring the use of DMPT in the treatment of other diseases, such as diabetes or obesity. Finally, research could focus on developing new methods of synthesizing DMPT that are more efficient and cost-effective.
Méthodes De Synthèse
DMPT can be synthesized through various methods, including the reaction between 2,4-dimethylphenyl isothiocyanate and 4-methylpiperazine. This reaction results in the formation of DMPT, which can be purified through crystallization or column chromatography. Other methods of synthesis include the reaction between 2,4-dimethylphenyl isothiocyanate and piperazine, or the reaction between 4-methylpiperazine and thiourea.
Applications De Recherche Scientifique
DMPT has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. DMPT has also been studied for its potential use in aquaculture, where it has been found to improve the growth and feed efficiency of various fish species. Additionally, DMPT has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-11-4-5-13(12(2)10-11)15-14(19)16-18-8-6-17(3)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGUPBPCZYHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)


![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)